molecular formula C17H19NO2 B8385951 4-(4-Butylanilino)benzoic acid

4-(4-Butylanilino)benzoic acid

Cat. No. B8385951
M. Wt: 269.34 g/mol
InChI Key: WNKLNKJVJQCQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Butylanilino)benzoic acid is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Butylanilino)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Butylanilino)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4-Butylanilino)benzoic acid

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

4-(4-butylanilino)benzoic acid

InChI

InChI=1S/C17H19NO2/c1-2-3-4-13-5-9-15(10-6-13)18-16-11-7-14(8-12-16)17(19)20/h5-12,18H,2-4H2,1H3,(H,19,20)

InChI Key

WNKLNKJVJQCQAN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

An oven-dried resealable Schlenk flask was evacuated and backfilled with argon. The flask was charged with Pd2 dba3 (9.2 mg, 0.01 mmol, 2 mol % Pd), Ligand 1 (19 mg, 0.04 mmol, 4 mol %), pulverized KOH (168 mg, 3.0 mmol), and 4-amino-benzoic acid (165 mg, 1.2 mmol). The flask was evacuated and backfilled with argon (3×) and then capped with a rubber septum. To the flask was added t-BuOH (2.0 mL), 4-n-butylchlorobenzene (168 mg, 1.0 mmol) and t-BuOH (0.5 mL). The septum was replaced with a Teflon screwcap, the flask was sealed, and the mixture was heated to 100° C. with stirring until the starting aryl chloride was consumed by GC analysis (3 h). The reaction was cooled to room temperature, diluted with 5% aq. NaOH and extracted with Et2O. The aqueous layer was cooled to 0° C. and acidified with HCl (12.0 M) until pH ˜4. The aqueous layer was extracted with Et2O, dried over anh. MgSO4, filtered, and concentrated under reduced pressure to give crude product (248 mg). The product was purified by re-crystallizing in hot hexanes/chloroform to give faint brown platelets (209 mg, 78%).
Name
Quantity
168 mg
Type
reactant
Reaction Step One
Quantity
165 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aryl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
9.2 mg
Type
catalyst
Reaction Step Five
Name
Ligand 1
Quantity
19 mg
Type
catalyst
Reaction Step Five
Quantity
168 mg
Type
reactant
Reaction Step Six
Quantity
0.5 mL
Type
solvent
Reaction Step Six
Quantity
2 mL
Type
solvent
Reaction Step Six

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